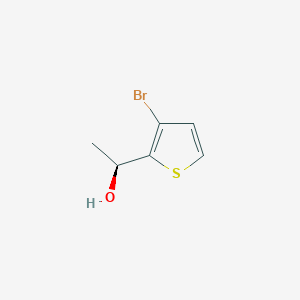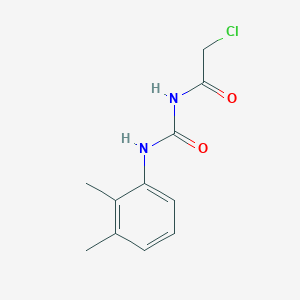
(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(3-Bromothiophen-2-yl)ethanol” is a chemical compound. Its CAS number is 70260-17-2 . It’s also known as 3-Bromothiophene-2-methanol .
Synthesis Analysis
3-Bromothiophene can be used as a reactant to synthesize various compounds . For example, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .Chemical Reactions Analysis
The chemical reactions involving 3-Bromothiophene include its use in the synthesis of 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .Aplicaciones Científicas De Investigación
Alcohol-Induced Apoptosis in Leydig Cells
Research on ethanol's impact on Leydig cells, a type of cell found in the testes, reveals its role in inducing apoptosis through activation of specific death-related pathways. This process involves increases in levels of bax and caspase-3 and a decrease in bcl-2 expression, suggesting a pathway through which ethanol contributes to cellular apoptosis (Jang et al., 2002).
Coordination Polymers and Magnetic Properties
The synthesis of coordination polymers using ethanol demonstrates the influence of solvent molecules on the structural and magnetic properties of these materials. Specifically, the variation in ethanol and methanol solvent leads to different magnetic behaviors in 1D coordination polymers, showcasing ethanol's role in affecting the physical properties of materials (Liu et al., 2009).
Catalytic Synthesis of Pharmaceutical Intermediates
Ethanol has been utilized in the catalytic synthesis of chiral pharmaceutical intermediates, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, highlighting its application in the production of bioactive compounds. This process, involving the asymmetric reduction catalyzed by microbial cells, underscores ethanol's utility in efficient and selective synthesis strategies (Ni et al., 2012).
Enzymatic Synthesis of Furan-Based Alcohols
The enzymatic synthesis of furan-based alcohols, employing ethanol for enantioselective acylation, illustrates its role in chemoenzymatic processes. This method highlights the potential for ethanol to facilitate the synthesis of enantiomerically enriched compounds, showcasing its application in the preparation of complex organic molecules (Hara et al., 2013).
Conversion of Ethanol to Propene
Investigations into the conversion of ethanol to propene on various catalysts reveal the potential of ethanol as a feedstock for the production of valuable chemicals. The study of different catalysts and reaction pathways underscores the versatility of ethanol in chemical synthesis and its role in the sustainable production of industrial chemicals (Iwamoto, 2015).
Safety and Hazards
3-Bromothiophene has several hazard statements including H226 - Flammable liquid and vapor, H301 - Toxic if swallowed, H310 + H330 - Fatal in contact with skin and if inhaled, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H411 - Toxic to aquatic life with long lasting effects .
Propiedades
IUPAC Name |
(1S)-1-(3-bromothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQVYCULRKDZLB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585861.png)

![1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2585863.png)
![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)
